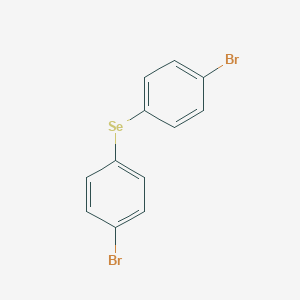

Bis(4-bromophenyl) selenide

Descripción general

Descripción

Bis(4-bromophenyl) selenide is an organic compound that contains selenium and bromine. It is used in industrial and scientific research .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, a boiling point of 380.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Bis(4-bromophenyl) selenide is involved in innovative catalytic systems. For instance, in the study by Verma et al. (2016), a catalytic system including a related compound, bis(4-methoxyphenyl)selenide, was developed for the synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This catalysis leverages the unique properties of organoselenium compounds.

Materials Science

In materials science, this compound derivatives have applications in the development of high-performance materials. Li et al. (2020) designed and synthesized selenide-containing polyimides, demonstrating improved solubility, higher refractive index, and redox responsiveness compared to their oxygen and sulfur counterparts. These materials have potential applications in optical devices.

Biological Research

This compound and its analogs have been studied for their biological activities. Woods et al. (1993) investigated compounds like bis(2-bromo-4,5-dimethoxyphenyl) selenide, which showed cytotoxic properties against tumor cells and impacted the cell cycle, suggesting potential applications in cancer research.

Chemical Synthesis and Molecular Studies

Organoselenium compounds, including this compound derivatives, are pivotal in synthesizing various complex molecules. Hope et al. (1987) explored the synthesis and properties of hybrid selenide ligands, highlighting the diverse applications of these compounds in chemical synthesis.

Polymer Science

This compound derivatives contribute to advancements in polymer science. As reported by Li et al. (2018), selenium-containing polyimides with high intrinsic refractive indexes were developed, offering potential utility in anti-reflection coatings and other optical applications.

Safety and Hazards

Safety measures for handling Bis(4-bromophenyl) selenide include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Mecanismo De Acción

Target of Action

Bis(4-bromophenyl) selenide, like other selenocompounds, primarily targets various receptors and enzymes involved in pain and inflammation pathways . These include glutamatergic, prostaglandin E2, serotonergic (5-HT2a and 5-HT3), and histamine H2 receptors .

Mode of Action

This compound interacts with its targets to exert antinociceptive (pain-blocking) and anti-inflammatory effects . It inhibits the activation of these receptors and enzymes, thereby reducing the perception of pain and inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the activation of pain and inflammation pathways mediated by glutamate, prostaglandin E2, serotonin, and histamine . Additionally, it interacts with protein kinase C and A signaling pathways .

Pharmacokinetics

The bioavailability, distribution, metabolism, and excretion of these compounds can vary significantly depending on their chemical structure and the biological system in which they are present .

Result of Action

The molecular and cellular effects of this compound’s action include significant antinociception and anti-inflammatory effects . These effects are likely due to its interaction with various receptors and enzymes, leading to the inhibition of pain and inflammation pathways .

Análisis Bioquímico

Biochemical Properties

Organoselenium compounds, a category to which Bis(4-bromophenyl) selenide belongs, have been reported to exhibit anticancer and chemopreventive activity .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been reported to have neuroprotective effects in rats, attenuating memory deficits induced by reserpine .

Molecular Mechanism

It is known that organoselenium compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been reported that crystals of a related compound, bis(4-bromophenyl)fumaronitrile, can be grown via physical vapour transport, suggesting potential stability and degradation characteristics of this compound .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. For instance, in a study on rats, it was found that this compound at doses of 5 or 20 mg/kg/day could protect against memory deficits induced by reserpine .

Metabolic Pathways

Selenium, a component of this compound, is known to be involved in various metabolic pathways

Transport and Distribution

Safety data sheets suggest that precautions should be taken to avoid dust formation and inhalation, suggesting potential routes of transport and distribution .

Subcellular Localization

A novel conjugate of a related compound, bis[((4-bromophenyl)amino)quinazoline], with a fluorescent Ru(II)-Bipyridine complex, has been reported to exhibit specific subcellular localization in mitochondria .

Propiedades

IUPAC Name |

1-bromo-4-(4-bromophenyl)selanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDHAGXJXBHQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Se]C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)

![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)